4-bromo-1-tosyl-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-bromo-1-tosyl-1H-pyrazole derivatives has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results aligning well with experimental infrared bands and X-ray diffraction (XRD) data . Similarly, the tautomerism of 4-bromo substituted 1H-pyrazoles has been analyzed through multinuclear magnetic resonance spectroscopy and X-ray crystallography, revealing the predominance of 3-bromo tautomers in both solid state and solution . The completion of crystallographic data for 4-halogenated-1H-pyrazoles, including 4-bromo-1H-pyrazole, has provided insights into their structural motifs and spectroscopic properties .
Synthesis Analysis
The electrosynthesis of 4-bromosubstituted pyrazole and its derivatives has been successfully carried out through bromination on a platinum anode in aqueous sodium bromide solutions. The presence of donor substituents in the pyrazole ring, such as methyl or ethyl groups, was found to enhance the bromination process, leading to high yields of the brominated derivatives . Additionally, the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols involved refluxing in dimethyl sulfoxide (DMSO) with iodine, followed by crystallization from an ethanol-acetic acid mixture, which resulted in compounds with significant antimicrobial activities .
Chemical Reactions Analysis
The reactivity of 4-bromo-1-tosyl-1H-pyrazole derivatives can be inferred from the studies on related compounds. For example, the molecular docking studies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggest potential inhibitory activity against triosephosphate isomerase (TPII), indicating its possible use as an anti-neoplastic agent . The chemical reactions involved in the synthesis of 4-bromo-1H-pyrazole derivatives also highlight the role of iodine and the influence of substituents on the pyrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-tosyl-1H-pyrazole derivatives can be characterized by their spectroscopic data and photophysical behavior. The solvatochromic and single crystal studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, revealed variations in extinction coefficients and quantum yield across different solvents, as well as calculated dipole moments in excited and ground states . The molecular electrostatic potential (MEP) analysis of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone showed the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-1-tosyl-1H-pyrazole is involved in various synthetic processes and chemical studies. For example, it is used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives (Bondavalli et al., 1988). Studies on the structure and tautomerism of 4-bromo substituted 1H-pyrazoles, using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography, highlight the compound's role in understanding molecular dynamics and structure (Trofimenko et al., 2007).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, derivatives of 4-bromo-1-tosyl-1H-pyrazole are synthesized and evaluated for various biological activities. For instance, compounds showing significant analgesic activity in mice have been developed from this chemical (Bondavalli et al., 1988). Additionally, antibacterial and antifungal activities of new derivatives, such as (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles, have been explored (Pundeer et al., 2013).
Catalysis and Material Science
The compound finds application in material science and catalysis. For example, it is used in the synthesis of copper complexes which act as pre-catalysts for Suzuki-Miyaura coupling reactions, showcasing its utility in catalytic processes (Sharma et al., 2013). Furthermore, its derivatives have been used in the synthesis of 4-Aryl-1H-pyrazoles via Suzuki-Miyaura Cross Coupling Reaction, indicating its role in facilitating complex chemical transformations (Ichikawa et al., 2010).
Safety And Hazards
Future Directions
4-Bromo-1-tosyl-1H-pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4′-bipyrazoles. 4-Bromo-1-tosyl-1H-pyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKOINRPMVFMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554844 | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-tosyl-1H-pyrazole | |
CAS RN |
116228-41-2 | |
Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.